4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid
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Overview
Description
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C15H13ClO4 and its molecular weight is 292.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Characteristics and Antioxidant Activity
- Vanillic Acid : A study highlighted the pharmacological characteristics of vanillic acid, an analog with similar structure, used across various sectors due to its antioxidant, anti-inflammatory, and neuroprotective properties. The potential of vanillic acid in treating diseases through its pharmacological impact on oxidative stress-induced neurodegeneration has been a subject of interest, suggesting a similar application scope for the compound (Ingole et al., 2021).
Environmental and Industrial Applications
- Parabens in Aquatic Environments : A review on parabens, which share a functional group with the compound, discussed their behavior and fate in aquatic environments. This review underlines the environmental impact of such compounds, suggesting a potential area of research for environmental safety and pollutant degradation (Haman et al., 2015).
Antioxidant Capacity and Analysis Methods
- Antioxidant Activity Analysis : The critical presentation of tests used to determine antioxidant activity provides insights into methodologies that could be applied to study the antioxidant properties of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid. Understanding these methods is crucial for exploring the compound's potential in pharmaceutical or food industry applications (Munteanu & Apetrei, 2021).
Potential Therapeutic Applications
- Gallic Acid and Anti-inflammatory Properties : Research on gallic acid, another structurally related compound, focuses on its pharmacological activities in inflammatory diseases, highlighting the importance of understanding molecular mechanisms for potential therapeutic applications. This suggests that studying the mechanisms of action for this compound could reveal similar therapeutic potentials (Bai et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-((3-chlorobenzyl)oxy)phenylboronic acid , have been used in the creation of controlled substance inhibitors aimed at treating conditions like leukemia and lymphoma .
Mode of Action
Benzylic compounds often undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Benzylic compounds are known to interact with various biochemical pathways, often involving resonance-stabilized carbocations .
Result of Action
Similar compounds have been used in the creation of inhibitors for treating conditions like leukemia and lymphoma , suggesting potential antineoplastic effects.
Biochemical Analysis
Biochemical Properties
. Based on its structure, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the chlorobenzyl and methoxy groups in its structure .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-3-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-14-8-10(15(17)18)6-7-13(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGJEFJTAUFTJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358229 |
Source
|
Record name | 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113457-27-5 |
Source
|
Record name | 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.